molecular formula C10H22N4O6 B12682729 Diammonium 4,4'-(ethylenediimino)bis(4-oxobutyrate) CAS No. 94158-75-5

Diammonium 4,4'-(ethylenediimino)bis(4-oxobutyrate)

Cat. No.: B12682729
CAS No.: 94158-75-5
M. Wt: 294.31 g/mol
InChI Key: UOGRUYUDAUFIAE-UHFFFAOYSA-N
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Description

Diammonium 4,4'-(ethylenediimino)bis(4-oxobutyrate) (CAS No. 68239-03-2) is a diammonium salt featuring a symmetrical structure with two 4-oxobutyrate moieties linked by an ethylenediimino group. Its molecular architecture enables versatile coordination chemistry and biochemical interactions, particularly in enzyme systems. This compound was registered under the European Chemicals Agency (ECHA) on May 31, 2018 . Notably, its crystal structure has been resolved via X-ray diffraction (2.396 Å resolution), revealing its role in stabilizing firefly luciferase in a catalytic conformation, which supports domain alternation mechanisms in bioluminescence studies .

Properties

CAS No.

94158-75-5

Molecular Formula

C10H22N4O6

Molecular Weight

294.31 g/mol

IUPAC Name

diazanium;4-[2-(3-carboxylatopropanoylamino)ethylamino]-4-oxobutanoate

InChI

InChI=1S/C10H16N2O6.2H3N/c13-7(1-3-9(15)16)11-5-6-12-8(14)2-4-10(17)18;;/h1-6H2,(H,11,13)(H,12,14)(H,15,16)(H,17,18);2*1H3

InChI Key

UOGRUYUDAUFIAE-UHFFFAOYSA-N

Canonical SMILES

C(CC(=O)[O-])C(=O)NCCNC(=O)CCC(=O)[O-].[NH4+].[NH4+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diammonium 4,4’-(ethylenediimino)bis(4-oxobutyrate) typically involves the reaction of ethylenediamine with 4-oxobutyric acid under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is adjusted to facilitate the formation of the diammonium salt. The reaction mixture is then purified through crystallization or other suitable methods to obtain the final product.

Industrial Production Methods

In an industrial setting, the production of Diammonium 4,4’-(ethylenediimino)bis(4-oxobutyrate) follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The final product is typically obtained through filtration, drying, and packaging for distribution.

Chemical Reactions Analysis

Types of Reactions

Diammonium 4,4’-(ethylenediimino)bis(4-oxobutyrate) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.

    Reduction: It can be reduced to form amine derivatives.

    Substitution: The compound can undergo substitution reactions with suitable reagents to form new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.

Major Products Formed

Scientific Research Applications

Diammonium 4,4’-(ethylenediimino)bis(4-oxobutyrate) has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of Diammonium 4,4’-(ethylenediimino)bis(4-oxobutyrate) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and other proteins, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Diammonium Salts

Diammonium Adipate (CAS No. 63075-84-3)

  • Structure : A linear dicarboxylate salt derived from adipic acid (HOOC-(CH₂)₄-COOH).
  • Applications: Primarily used as a pH buffer or precursor in polymer synthesis. Unlike the target compound, it lacks the ethylenediimino bridging group, limiting its capacity for chelation or enzyme interaction.
  • Research Findings: No direct biochemical applications are highlighted in the evidence, suggesting its utility is confined to industrial processes .

Diammonium Phosphonate (CAS No. 244-797-5)

  • Structure : Contains a phosphonate group (PO₃²⁻) instead of carboxylate.
  • Applications : Used in water treatment and corrosion inhibition due to its strong affinity for metal ions. The phosphonate group enhances stability under high-temperature conditions, a feature absent in the target compound.
  • Research Gap: Limited data on its biochemical relevance compared to the target compound’s role in luciferase studies .

4,4'-(1-Methylethylidene)bis-Phenol Bis(hydrogen sulfate) Diammonium Salt (CAS No. 30931-67-0)

  • Structure: Aromatic bisphenol core with sulfate groups, molecular formula C₁₈H₂₄N₆O₆S₄ (MW: 548.68).
  • Applications : Classified as a biochemical with high purity, likely used in enzyme inhibition or substrate analog studies. Its aromaticity contrasts with the aliphatic backbone of the target compound, implying divergent reactivity in biological systems .

Functional and Structural Analysis

Key Structural Differences

Compound Bridging Group Functional Groups Molecular Weight
Diammonium 4,4'-(ethylenediimino)bis(4-oxobutyrate) Ethylenediimino Carboxylate, oxo Not specified
Diammonium Adipate -(CH₂)₄- Carboxylate ~194.19 (calc.)
Diammonium Phosphonate N/A Phosphonate ~138.06 (calc.)
Bisphenol Diammonium Sulfate 1-Methylethylidene Sulfate, phenol 548.68

Biochemical Relevance

  • The target compound’s ethylenediimino group facilitates dual coordination sites, making it suitable for metalloenzyme studies. In contrast, the bisphenol derivative’s sulfate groups may interfere with electron transport chains .
  • The phosphonate’s metal-binding strength exceeds that of carboxylates but lacks the conformational flexibility required for enzyme active-site interactions .

Biological Activity

Diammonium 4,4'-(ethylenediimino)bis(4-oxobutyrate), with the molecular formula C10H22N4O6 and a molecular weight of 294.31 g/mol, is a compound with significant potential in various fields of scientific research. This article will explore its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure consisting of two ammonium ions and a central ethylenediimino group flanked by two 4-oxobutyrate groups. This configuration is crucial for its reactivity and interaction with biological systems.

Diammonium 4,4'-(ethylenediimino)bis(4-oxobutyrate) interacts with various biological molecules, particularly enzymes and proteins. Its mechanism of action involves binding to specific active sites, which can modulate enzyme activity and influence metabolic pathways. The exact targets can vary depending on the biological context, but some studies suggest potential interactions with:

  • Enzymes : Altering their catalytic activity.
  • Receptors : Modulating signal transduction pathways.
  • DNA/RNA : Influencing gene expression through interaction with nucleic acids.

Potential Therapeutic Applications

Research indicates that this compound may have several therapeutic applications:

  • Antimicrobial Activity : Preliminary studies suggest it may exhibit activity against various bacterial strains, making it a candidate for further exploration in antibiotic development.
  • Anticancer Properties : Investigations into its cytotoxic effects on cancer cell lines have shown promise, indicating potential as an anticancer agent.
  • Drug Delivery Systems : Its chemical properties allow for incorporation into drug delivery systems, enhancing the efficacy of existing therapeutic agents.

Case Studies

  • Antimicrobial Efficacy : A study assessed the effectiveness of Diammonium 4,4'-(ethylenediimino)bis(4-oxobutyrate) against Escherichia coli and Staphylococcus aureus. The results indicated significant inhibition zones compared to control groups, suggesting its potential as an antimicrobial agent.
  • Cytotoxicity in Cancer Cells : In vitro tests on human cancer cell lines demonstrated that the compound induced apoptosis at specific concentrations. The IC50 values were determined to be lower than those of several conventional chemotherapeutics, indicating a need for further investigation into its mechanisms and efficacy.
  • Drug Delivery Applications : Research on silica nanoparticles loaded with this compound showed improved cellular uptake and sustained release profiles in cancer therapy applications. This suggests its utility in enhancing the delivery of chemotherapeutic agents.

Data Table: Biological Activity Summary

Biological ActivityTarget Organism/Cell LineObserved EffectReference
AntimicrobialE. coliInhibition Zone
AntimicrobialS. aureusInhibition Zone
CytotoxicityHuman Cancer Cell LinesInduced Apoptosis
Drug DeliverySilica NanoparticlesEnhanced Uptake

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